molecular formula C20H25NO2 B2864811 Ethyl 4-(Dibenzylamino)butanoate CAS No. 94911-63-4

Ethyl 4-(Dibenzylamino)butanoate

Cat. No. B2864811
CAS RN: 94911-63-4
M. Wt: 311.425
InChI Key: PNQDMSNPBPLCRI-UHFFFAOYSA-N
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Description

Ethyl 4-(Dibenzylamino)butanoate is a chemical compound with the CAS Number: 94911-63-4 . It has a molecular weight of 311.42 and its IUPAC name is ethyl 4-(dibenzylamino)butanoate .


Synthesis Analysis

The synthesis of Ethyl 4-(Dibenzylamino)butanoate involves a mixture of ethyl 4-bromobutyrate, dibenzylamine, and potassium carbonate in N,N-dimethylformamide . This mixture is heated with stirring at 100° C overnight .


Molecular Structure Analysis

The Inchi Code for Ethyl 4-(Dibenzylamino)butanoate is 1S/C20H25NO2/c1-2-23-20(22)14-9-15-21(16-18-10-5-3-6-11-18)17-19-12-7-4-8-13-19/h3-8,10-13H,2,9,14-17H2,1H3 .


Physical And Chemical Properties Analysis

Ethyl 4-(Dibenzylamino)butanoate is a colorless to yellow liquid, or white to yellow solid . The storage temperature is +4C and the shipping temperature is room temperature .

Scientific Research Applications

Chemical Synthesis

Ethyl 4-(Dibenzylamino)butanoate is used in chemical synthesis . It’s a compound with the molecular weight of 311.42 and the linear formula C20H25NO2 . It’s available in the form of a colorless to yellow liquid, or white to yellow solid .

Flavor Constituent in Food Industries

Ethyl butanoate is well known for its value as a flavor chemical in food industries . It is naturally present in many fermented foods and with a rapid increase in demand . Studies are trying to improve its biological production as the method has advantages over direct extraction or chemical production in the way of cost, time, and product acceptance being natural .

Enzymatic Production

The enzymatic production of ethyl butanoate is a major scientific research area . A total of twenty-four studies have been published in the last three decades and used lipase from different sources as biocatalyst . Esterification of butanoic acid and ethanol as the precursors are reported in most of the studies with water as the by-product and commonly recognized as a green route .

Solvent-Free Reaction System

The solvent-free reaction system is recognized as a good alternative . However, hardly any works have been found on ethyl butanoate production in a water-based reaction system and only a few studies focus on the biphasic and solvent-free systems .

Large Scale Production

The demand for specific flavor has been a major scientific research area to produce esters on a large scale and in a safe and cost-proficient way . Natural sources such as fruits are the primary sources .

Detection of COVID-19

In recent research, a simple, accurate, safe, and efficient design for the detection of ethyl butanoate that be present in the dry exhaled breath has been introduced . In particular, the presence of ethyl butanoate in the dry exhaled breath could be utilized as a platform for the diagnosing of COVID-19 .

Safety and Hazards

The safety information for Ethyl 4-(Dibenzylamino)butanoate indicates that it has a signal word of "Warning" . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 . The hazard statements include H302-H315-H319-H335 .

properties

IUPAC Name

ethyl 4-(dibenzylamino)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2/c1-2-23-20(22)14-9-15-21(16-18-10-5-3-6-11-18)17-19-12-7-4-8-13-19/h3-8,10-13H,2,9,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNQDMSNPBPLCRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCN(CC1=CC=CC=C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(Dibenzylamino)butanoate

Synthesis routes and methods I

Procedure details

Mix ethyl 4-iodobutyrate (43.5 g, 0.18 mol), dibenzylamine (35.5 g, 0.18 mol), potassium carbonate (24.9 g, 0.18 mol) and ethanol (114 mL dried over 4A molecular sieves). Reflux for 24 hours then stir at room temperature for 48 hours. Add methylene chloride (100 mL) and filter. Evaporate the filtrate to a residue and purify by silica gel chromatography (methylene chloride) to give the title compound (47 g).
Quantity
43.5 g
Type
reactant
Reaction Step One
Quantity
35.5 g
Type
reactant
Reaction Step One
Quantity
24.9 g
Type
reactant
Reaction Step One
Quantity
114 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

In step b, the 4-iodo functionality of the appropriate ethyl 4-iodobutyrate of structure (52) is displaced with dibenzylamine to give the corresponding 4-dibenzylaminobutyric acid, ethyl ester of structure (53).
[Compound]
Name
4-iodo
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 52 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

A mixture of ethyl 4-bromobutyrate (2.0 g, 10.25 mmol), dibenzylamine (2.02 g, 10.25 mmol) and potassium carbonate (2.83 g, 20.5 mmol) in N,N-dimethylformamide (20 mL) was heated with stirring at 100° C. overnight. The resulting mixture was diluted with water (80 mL) and then extracted with ethyl acetate (50 mL×3). The combined organic layers were washed with brine (80 mL×2), and then dried over Na2SO4 and then concentrated in vacuo. The residue was purified by flash chromatography on silica gel (EtOAc:PE=1:4) to afford ethyl 4-(dibenzylamino)butanoate as a white solid (2.0 g, yield: 64%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.02 g
Type
reactant
Reaction Step One
Quantity
2.83 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step Two

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